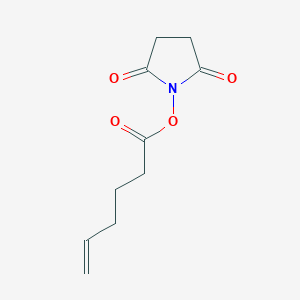

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester

Description

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester (CAS: Not explicitly provided; structurally analogous to succinimide esters) is a reactive ester derivative of 5-hexenoic acid, an unsaturated monocarboxylic acid (C₆H₁₀O₂). The compound features a 2,5-dioxo-1-pyrrolidinyl (succinimide) group, a common activating moiety for carboxylic acids in bioconjugation and organic synthesis.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMCCWCPQQBQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of the Carboxylic Acid

The initial step involves activating the carboxylic acid group of 5-hexenoic acid to facilitate ester formation. This is typically achieved through the formation of an N-hydroxysuccinimide (NHS) ester, which is a common intermediate in peptide and ester synthesis due to its high reactivity and stability.

- Dissolve 5-hexenoic acid (17 mmol) in anhydrous tetrahydrofuran (THF) or ethyl acetate (50 mL).

- Add equimolar or slight excess of N-hydroxysuccinimide (HOSu, 18 mmol) to the solution.

- Cool the mixture to 0°C to control the exothermic reaction.

- Introduce a coupling reagent such as dicyclohexylcarbodiimide (DCC, 18 mmol), which activates the carboxyl group by forming an O-acylurea intermediate.

- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 8 hours to ensure complete activation.

- Formation of the NHS ester of 5-hexenoic acid, which can be isolated by filtration to remove dicyclohexylurea (DCU) byproduct and evaporation of solvents.

- Similar procedures for phenyl-acetic acid derivatives report yields of up to 96% for the NHS ester under these conditions, indicating high efficiency.

Esterification via N-Hydroxysuccinimide Ester

Once the NHS ester intermediate is prepared, it reacts with the nucleophilic amino group of the 2,5-dioxo-1-pyrrolidinyl moiety or directly with alcohols to form the target ester.

- Dissolve the NHS-activated 5-hexenoic acid in dichloromethane (DCM).

- Add the appropriate alcohol or amine precursor, depending on the desired ester linkage.

- Maintain the reaction at low temperatures (around +5°C) to prevent side reactions.

- Stir for 24 hours, allowing the esterification to proceed via nucleophilic attack on the activated ester.

- The process can be catalyzed or facilitated with bases such as triethylamine to neutralize acids formed during the reaction.

- Purification involves washing with dilute sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and evaporating the solvent.

Alternative Synthesis Pathways

a. Direct Esterification with Acid Chlorides:

- Conversion of 5-hexenoic acid to its acid chloride using thionyl chloride (SOCl₂).

- Reaction of the acid chloride with 2,5-dioxo-1-pyrrolidinyl alcohol or amine under mild conditions to afford the ester.

b. Multistep Synthesis from Precursors:

- Starting from 6-aminohexanoic acid, a multistep route involves:

- Condensation with succinic anhydride to form a succinimide intermediate.

- Bromination at the alpha-position to generate α-bromocarboxylate intermediates.

- Cyclization with appropriate lactam precursors to form the pyrrolidinone ring.

- Transesterification with primary alcohols to introduce the hexenoic chain.

- Such multistep approaches have been successfully employed in synthesizing related esters with yields ranging from 20% to 95%, depending on the complexity and number of steps involved.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Activation | HOSu, DCC | THF or ethyl acetate | 0°C to room temp | 8-12 hours | Up to 96% | Efficient NHS ester formation |

| Esterification | Alcohol/amine, NHS ester | DCM | +5°C to room temp | 24 hours | Variable | Purification via washing and chromatography |

| Multistep synthesis | Amino acids, succinic anhydride, brominating agents | Various | 90°C - 130°C | Several days | 20-95% | Requires careful control of reaction parameters |

Research Findings and Data Summary

- Efficiency: The activation of carboxylic acids using NHS and DCC is highly efficient, with yields often exceeding 90% under optimized conditions.

- Versatility: The NHS ester method allows for the esterification of various alcohols and amines, making it adaptable for synthesizing diverse derivatives.

- Multistep Synthesis: Starting from amino acids, complex esters such as 5-hexenoic acid derivatives can be synthesized via multistep routes involving cyclization, bromination, and transesterification, with yields depending on the number of steps and reaction conditions.

Chemical Reactions Analysis

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- CAS Number : 906564-59-8

The compound features a unique structure that facilitates its reactivity in various chemical processes. Its alkyne functional group allows for specific reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in click chemistry.

Biomolecular Modifications

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is primarily utilized for the modification of biomolecules. It serves as an N-hydroxysuccinimide (NHS) ester, which can react with amine groups on proteins and peptides to form stable amide bonds. This property is crucial for:

- Protein Labeling : The compound can be used to attach fluorescent dyes or other probes to proteins, facilitating studies in cellular imaging and tracking.

- Conjugation Chemistry : It enables the conjugation of therapeutic agents to biomolecules, enhancing their stability and efficacy in drug delivery systems.

Drug Development

In pharmaceutical research, this compound plays a pivotal role in the synthesis of novel therapeutics. Its ability to form stable linkages with various functional groups makes it suitable for:

- Prodrug Design : By modifying drug molecules to enhance their solubility or bioavailability before conversion into active forms within the body.

- Targeted Drug Delivery : The compound can be incorporated into drug formulations that target specific cells or tissues, improving therapeutic outcomes.

Chemical Synthesis

The compound is also significant in organic synthesis due to its reactive alkyne group. It can be involved in:

- Click Chemistry Reactions : Used extensively in the synthesis of complex molecules through efficient and selective reactions that require mild conditions.

- Synthesis of Heterocycles : The pyrrolidine moiety can be further functionalized to create diverse heterocyclic compounds with potential biological activity.

Case Study 1: Protein Modification

A study demonstrated the use of 5-Hexenoic acid NHS ester for labeling proteins with fluorophores. The reaction yielded high labeling efficiency and specificity, allowing researchers to visualize protein interactions in live cells using fluorescence microscopy.

Case Study 2: Prodrug Development

Research on prodrugs involving this compound showed enhanced pharmacokinetic profiles compared to their parent drugs. The NHS ester facilitated the controlled release of active pharmaceutical ingredients upon reaching target tissues.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biomolecular Modifications | Attaching labels or probes to biomolecules | Protein labeling for imaging studies |

| Drug Development | Enhancing drug solubility and targeting | Prodrug design for improved bioavailability |

| Chemical Synthesis | Creating complex molecules via click chemistry | Synthesis of heterocycles |

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific biological pathways . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinaldic Acid Succinimide Ester (CAS: 136465-99-1)

- Structure: C₁₄H₁₀N₂O₄, with a quinoline backbone.

- Applications : Pharmaceutical intermediate; recommended for controlled synthesis due to hazards (irritant properties) .

- Differentiation: The aromatic quinoline group contrasts with the aliphatic 5-hexenoic acid chain in the target compound, influencing solubility and reactivity.

5-Carboxyfluorescein NHS Ester (5-CFSE, CAS: 92557-80-7)

- Structure: C₂₅H₁₅NO₉, featuring a xanthene fluorophore.

- Applications : Fluorescent labeling of proteins/nucleic acids; water-soluble due to sulfonic acid groups.

- Differentiation: The target compound lacks fluorogenic properties but may excel in non-aqueous synthetic applications .

Desthiobiotin NHS Ester (CAS: 80750-24-9)

- Structure: C₁₄H₂₁N₃O₅, with an imidazolidinone group.

- Applications : Affinity tagging in streptavidin-biotin systems.

- Differentiation: The hexenoic acid chain in the target compound offers an alkene for click chemistry, absent in desthiobiotin derivatives .

Reactivity and Stability

- Hydrolysis Sensitivity : Succinimide esters (including the target compound) hydrolyze readily in aqueous media, facilitating conjugation. This contrasts with stable esters like ε-caprolactone, which resist hydrolysis due to cyclic structure .

- Thermal Degradation: At >350°C, polycaprolactone (PCL) degrades to 5-hexenoic acid. The target compound may similarly decompose but with additional succinimide-related byproducts (e.g., CO₂, pyrrolidinone) .

Physicochemical Properties

| Property | 5-Hexenoic Acid Succinimide Ester | Quinaldic Acid Succinimide Ester | 5-CFSE |

|---|---|---|---|

| Molecular Weight | ~255 (estimated) | 282.29 | 473.4 |

| Solubility | Organic solvents | Limited aqueous solubility | Water-soluble |

| Thermal Stability | Decomposes >350°C | Similar | Stable ≤25°C |

| Bioactivity | Anti-HIV intermediate | Pharmaceutical intermediate | Fluorescent labeling |

Biological Activity

5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hexenoic acid backbone and a pyrrolidinyl ester group. Its molecular formula is , and it is classified under various chemical categories due to its functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N O₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 906564-59-8 |

Antiviral Properties

Recent studies have indicated that derivatives of 5-hexenoic acid exhibit significant antiviral activity. Notably, compounds containing the pyrrolidinyl moiety have shown promise as inhibitors of HIV-1 integrase and ribonuclease H. Research has demonstrated that these compounds can effectively inhibit the replication of HIV-1 in vitro.

Case Study: Inhibition of HIV-1 Integrase

In a study conducted by Huang et al. (2023), several derivatives including this compound were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. The results showed that certain derivatives had low nanomolar IC50 values, indicating potent antiviral activity against HIV-1 strains .

The mechanism by which this compound exerts its biological effects primarily involves interaction with viral enzymes. The compound's structure allows it to bind effectively to the active sites of integrase and ribonuclease H, thereby inhibiting their functions.

Biochemical Pathways

The compound influences several biochemical pathways:

- Enzyme Interaction : It has been observed to interact with cytochrome P450 enzymes, which are crucial for metabolic processes.

- Cell Signaling : The compound may alter cell signaling pathways, affecting gene expression related to viral replication.

Table 2: Biological Activities and IC50 Values

| Activity | IC50 (μM) |

|---|---|

| Inhibition of HIV-1 Integrase | <10 |

| Inhibition of Ribonuclease H | <20 |

Toxicity and Dosage Effects

While the antiviral properties are promising, it is important to consider the toxicity profile of the compound. Animal studies have indicated that at higher doses, there may be hepatotoxic effects observed through alterations in liver enzyme activity. Therefore, dosage optimization is critical for therapeutic applications.

Dosage Studies

In laboratory settings:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester in laboratory settings?

- Methodological Answer : Due to the compound’s structural similarity to succinimide esters (e.g., flammability and irritancy), adhere to GHS hazard guidelines:

- Use flame-resistant lab coats, gloves, and eye protection to mitigate skin/eye exposure .

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent combustion .

- Conduct reactions in fume hoods with spark-free equipment to avoid ignition of flammable vapors .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Adapt methods from analogous compounds (e.g., 5-hexynoic acid synthesis):

- Oxidation of alcohol precursors : Use KMnO₄ or CrO₃ under controlled pH (6.5–7.0) to avoid over-oxidation .

- Esterification : React 5-hexenoic acid with N-hydroxysuccinimide (NHS) in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent, monitored by TLC for reaction completion .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use pharmacopeial analytical techniques:

- HPLC : Employ a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .

- NMR : Confirm ester linkage via carbonyl peaks at ~170–175 ppm (¹³C) and pyrrolidinyl proton shifts at 2.5–3.0 ppm (¹H) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement ICReDD’s integrated approach:

- Perform quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for esterification .

- Use machine learning to analyze experimental variables (e.g., solvent polarity, temperature) and predict optimal yields .

Q. What mechanistic insights explain the reactivity of the dioxopyrrolidinyl ester group in nucleophilic substitutions?

- Methodological Answer : Investigate via kinetic and isotopic labeling studies:

- Conduct Hammett plots to assess electronic effects on leaving group ability (pyrrolidinyl vs. other esters) .

- Use ¹⁸O-labeled water in hydrolysis experiments to track nucleophilic attack sites via mass spectrometry .

Q. How does this compound compare to structurally similar esters (e.g., hexynoic or quinaldic acid esters) in biological applications?

- Methodological Answer : Design comparative assays:

- Stability : Measure half-life in PBS (pH 7.4) at 37°C using UV-Vis spectroscopy .

- Bioactivity : Test ester hydrolysis rates in serum-containing media to evaluate prodrug potential .

Q. What experimental designs are suitable for studying the compound’s role in polymer or probe synthesis?

- Methodological Answer : Apply factorial design principles:

- Vary monomer ratios, initiators, and reaction times in polymerization trials, analyzing molecular weight via GPC .

- Use fluorescence quenching assays to assess probe efficiency when conjugated to biomolecules (e.g., antibodies) .

Contradiction Analysis

- Safety Data : While and emphasize flammability, the target compound’s unsaturated hexenoic chain may increase reactivity. Validate storage conditions (e.g., refrigeration vs. room temperature) via differential scanning calorimetry (DSC) to assess thermal stability .

- Synthetic Routes : suggests CrO₃ for oxidation, but its environmental toxicity conflicts with green chemistry principles. Alternative methods (e.g., TEMPO/NaClO) should be tested for efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.